1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline

Description

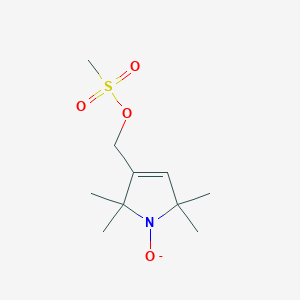

1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline (CAS 76893-27-1), commonly abbreviated as MTSL in literature (though full naming is retained here per requirements), is a nitroxide-based spin-labeling reagent widely used in electron paramagnetic resonance (EPR) spectroscopy. Its structure features a stable pyrroline nitroxide radical and a methanesulfonyloxymethyl group, enabling selective covalent attachment to cysteine residues in proteins via thiol-specific reactivity .

Properties

IUPAC Name |

(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXALIPSILSDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1[O-])(C)C)COS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NO4S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Mesylation

The most well-documented route involves mesylation of 3-(hydroxymethyl)-1-oxyl-2,2,5,5-tetramethylpyrroline. This reaction employs methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine, to activate the hydroxyl group for substitution. The mesyl group enhances the leaving-group ability, facilitating subsequent reactions with nucleophiles like iodide.

Reaction Conditions

-

Stoichiometry: Equimolar ratios of hydroxylmethyl-pyrroline and MsCl, with excess base to scavenge HCl.

This method yields the mesyl-pyrroline compound as a light beige solid, soluble in chloroform and methanol but sensitive to moisture.

Step-by-Step Preparation Protocol

Synthesis from Hydroxymethyl-Pyrroline

While explicit synthetic details are proprietary, the following protocol is inferred from downstream applications and reagent compatibility:

-

Dissolution of Hydroxymethyl-Pyrroline:

-

3-(Hydroxymethyl)-1-oxyl-2,2,5,5-tetramethylpyrroline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

-

-

Addition of Methanesulfonyl Chloride:

-

MsCl (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl.

-

-

Reaction Monitoring:

-

Workup and Purification:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H1815NO4S | |

| Molecular Weight | 249.31 g/mol | |

| Solubility | Chloroform, Methanol (slight) | |

| Storage | -20°C in amber vials, inert gas |

Optimization and Reaction Dynamics

Yield and Purity Considerations

-

Byproduct Formation: Excess MsCl or inadequate cooling may lead to di-mesylated byproducts. Stoichiometric precision and temperature control are critical.

-

Purification Challenges: The compound’s moisture sensitivity necessitates anhydrous conditions during column chromatography or recrystallization.

Isotopic Labeling Techniques

Stable isotope-labeled variants (e.g., 15N) are synthesized using enriched precursors, ensuring minimal isotopic dilution during mesylation. These analogs are essential for advanced EPR studies requiring high signal-to-noise ratios.

Characterization and Analytical Data

Spectroscopic Identification

Chromatographic Purity

-

TLC (SiO2): Rf = 0.40 in ethyl acetate/hexane (6:4), visualized under UV.

-

HPLC: Retention time aligns with commercial standards when using a C18 column and acetonitrile/water gradient.

Applications in Spin Labeling

The mesyl-pyrroline compound’s primary application lies in synthesizing 3-iodomethyl derivatives, which react selectively with phosphorothioate-modified oligonucleotides. This enables site-specific spin labeling for studying nucleic acid dynamics and protein interactions via EPR.

Case Study: Oligonucleotide Labeling

-

Conversion to Iodomethyl Derivative:

-

Coupling to Oligonucleotides:

Chemical Reactions Analysis

Types of Reactions

1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline undergoes various chemical reactions, including:

Oxidation: The nitroxide group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitroxide can be reduced to a hydroxylamine using reducing agents such as ascorbic acid.

Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Mild reducing agents such as ascorbic acid or sodium borohydride.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of the corresponding nitro compound.

Reduction: Formation of the hydroxylamine derivative.

Substitution: Formation of substituted pyrroline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula CHN OS and a molecular weight of 248.32 g/mol. Its structure includes a pyrroline ring substituted with an oxidanediyl group and a methanesulfonyloxymethyl group, contributing to its unique reactivity and utility as a spin label .

Spin Labeling in Electron Paramagnetic Resonance (EPR) Spectroscopy

One of the primary applications of this compound is in EPR spectroscopy. This technique allows researchers to study the environment around unpaired electrons in biological macromolecules. The compound's ability to selectively label thiol groups makes it invaluable for probing protein structures and dynamics.

- Case Study Example : In a study investigating the conformational changes of proteins upon ligand binding, this spin label was used to monitor distance changes between labeled cysteine residues within the protein structure. The EPR data provided insights into the dynamic nature of protein folding and interactions under physiological conditions .

Protein Dynamics and Interactions

The compound is extensively used to investigate protein-protein interactions and conformational dynamics. By attaching the spin label to specific sites on a protein, researchers can infer information about the mobility and flexibility of the protein structure.

- Case Study Example : A notable application involved using this spin label to study the interaction between G-protein coupled receptors (GPCRs) and their ligands. The EPR spectra revealed changes in the local environment of the spin label upon ligand binding, indicating conformational shifts essential for receptor activation .

Membrane Protein Studies

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. The use of this compound has facilitated advancements in understanding membrane protein dynamics.

- Case Study Example : Researchers employed this spin label to investigate the orientation and dynamics of a membrane protein within lipid bilayers. EPR measurements provided detailed information on the depth of insertion and movement of the protein within the membrane, contributing to our understanding of membrane biology .

Data Table: Summary of Applications

Mechanism of Action

The primary mechanism of action of 1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline involves its role as a spin label. The nitroxide group is stable and can interact with unpaired electrons in other molecules, making it useful in EPR spectroscopy. The compound can bind to specific molecular targets, allowing researchers to study the dynamics and interactions of these targets in various environments .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₀H₁₈NO₄S

- Molecular Weight : 248.32 g/mol

- Storage : Stable at -20°C in inert, moisture-free conditions .

- Solubility : Dissolves in acetonitrile (200 mM stock solutions typical) .

Structural and Functional Analogues

1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl-methanethiosulfonate

- Structure : Differs by replacing the methanesulfonyloxymethyl group with a methanethiosulfonate group.

- Reactivity : Targets cysteine residues but forms disulfide bonds instead of thioether linkages.

- Applications : Used in paramagnetic relaxation enhancement (PRE) studies for membrane proteins .

- Advantage : Reversible binding under reducing conditions; disadvantage: less stable than MTSL-derived adducts .

N-(1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolidinyl)iodoacetamide

- Structure : Features an iodoacetamide group instead of methanesulfonyloxymethyl.

- Reactivity : Targets cysteine thiols via alkylation, forming stable thioether bonds.

- Applications : Spin labeling of RNA and proteins, especially in reducing environments .

- Comparison : Higher specificity than MTSL in some contexts but prone to degradation under light .

Paramagnetic α,β-Unsaturated Esters (e.g., Ethyl (E)-3-(1-oxyl-2,2,5,5-tetramethylpyrrol-3-yl)acrylate)

- Structure : Derived from Horner–Wadsworth–Emmons reactions of nitroxide aldehydes.

- Function : Used in synthesizing conjugated polymers and ferroelectric materials .

- Comparison : Applications diverge from biochemical labeling; emphasizes versatility of nitroxide cores in materials science .

Reactivity and Stability

Key Findings :

- MTSL’s methanesulfonyloxymethyl group offers irreversible thiol coupling, ideal for long-term structural studies .

- Iodoacetamide derivatives exhibit faster reaction kinetics but require careful handling due to photosensitivity .

Commercial Availability and Specialized Variants

Insights :

- MTSL is more widely accessible, with multiple commercial suppliers, reducing synthesis overhead .

- Isotopic variants (e.g., ¹⁵N) of MTSL enhance resolution in pulsed EPR experiments but are cost-prohibitive for routine use .

Divergence :

- MTSL dominates biochemical applications due to reliability in cysteine labeling .

Biological Activity

Molecular Formula : C₁₁H₁₅N₃O₂S

Molecular Weight : 248.32 g/mol

Melting Point : >77°C (dec.)

Solubility : Slightly soluble in chloroform and methanol .

This compound functions primarily as a spin label , which allows researchers to study molecular dynamics and interactions through electron paramagnetic resonance (EPR) spectroscopy. The unpaired electron in the nitroxide group provides a sensitive probe for detecting changes in the environment surrounding the label.

Applications in Research

- Protein Dynamics : Used to monitor conformational changes in proteins and other biomolecules.

- Membrane Studies : Investigates lipid bilayer dynamics and interactions within cellular membranes.

- Drug Development : Assists in understanding drug-receptor interactions by providing insights into binding affinities and kinetics.

Case Studies

-

Spin Labeling of Membrane Proteins :

A study utilized this compound to investigate the conformational states of membrane proteins involved in signal transduction. EPR measurements revealed significant insights into the dynamic behavior of these proteins under varying environmental conditions . -

Monitoring Protein Folding :

Research demonstrated that this compound could effectively label specific sites on proteins to track folding pathways. The results indicated that the spin label could distinguish between native and denatured states of proteins, providing valuable data on folding kinetics . -

Drug Interaction Studies :

Another application involved using this compound to study the binding interactions between a therapeutic agent and its target protein. EPR spectroscopy allowed for real-time monitoring of binding events and conformational changes, which are critical for drug design .

Summary of Findings

The biological activity of this compound is characterized by its role as a versatile spin label with significant applications in biochemistry and molecular biology. Its ability to provide detailed insights into protein dynamics and interactions makes it an invaluable tool in scientific research.

Table of Key Applications

| Application | Description |

|---|---|

| Protein Dynamics | Monitoring conformational changes in proteins |

| Membrane Studies | Investigating lipid bilayer dynamics |

| Drug Development | Understanding drug-receptor interactions |

| Protein Folding | Tracking folding pathways and kinetics |

Q & A

Q. What are the primary applications of 1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline in structural biology?

This compound is a methanethiosulfonate (MTSL)-type spin label used for site-directed spin labeling (SDSL) of cysteine residues in proteins. It enables electron paramagnetic resonance (EPR) and double electron-electron resonance (DEER) spectroscopy to study conformational dynamics, protein-ligand interactions, and oligomerization states . For example, spin-labeled Erv1 (using this compound) revealed interaction interfaces with Tim40 via paramagnetic relaxation enhancement (PRE)-NMR .

Methodological Tip :

- Purify proteins under non-reducing conditions to preserve free thiol groups.

- Optimize labeling efficiency using a 10:1 molar excess of spin label to protein, followed by gel filtration to remove unreacted label .

Q. How does the reactivity of this compound compare to other thiol-specific spin labels?

The methanesulfonyloxymethyl group enhances reactivity toward cysteine thiols, enabling rapid and specific conjugation even in weakly basic conditions (pH 7.0–8.5). Unlike maleimide-based labels, it forms a stable disulfide bond, reducing off-target reactions .

Table 1 : Comparison of Spin-Labeling Reagents

Advanced Research Questions

Q. How can DEER spectroscopy with this spin label resolve conflicting data on protein conformational states?

DEER measures interspin distances (1.8–6 nm) to distinguish between static and dynamic conformational ensembles. For example, in recoverinN120C labeled with this compound, DEER resolved Ca²⁺-induced dimerization by detecting two populations: a compact state (3.2 nm) and an extended state (4.8 nm) .

Data Contradiction Analysis :

- If DEER data show broad distance distributions, validate via rotamer library analysis (RLA) to rule out labeling heterogeneity .

- Cross-validate with molecular dynamics (MD) simulations to reconcile discrepancies between EPR and crystallographic data .

Q. What experimental strategies improve spin-labeling efficiency in membrane proteins?

Membrane proteins require detergent optimization (e.g., DDM, LMNG) to expose cysteine residues. For example, spin-labeled synaptotagmin 1 C2AB domains retained activity in 30% glycerol buffers, which mimic membrane-like viscosity .

Methodological Workflow :

- Use mass spectrometry to confirm labeling efficiency and sites .

- For DEER, prepare samples in deuterated buffers with 30% d8-glycerol to enhance signal-to-noise at cryogenic temperatures (50 K) .

Table 2 : Optimal Conditions for DEER Studies

| Parameter | Recommendation |

|---|---|

| Protein Concentration | 200–300 µM |

| Buffer Composition | 50 mM Tris, 200 mM KCl, 30% d8-glycerol |

| Temperature | 50 K (liquid helium) |

| Pump/Probe Frequencies | ν1 = ν2 + 65 MHz |

| Source: |

Q. How can computational modeling integrate with spin-labeling data for high-resolution structural maps?

Integrated Spin-Labeling/Computational Modeling combines EPR distance restraints with MD simulations or Rosetta-based docking. For example, RLA-generated rotamer libraries of this compound enabled accurate prediction of nitroxide orientations in nucleic acids .

Advanced Protocol :

- Generate spin-label conformers using MTSL rotamer libraries (e.g., in CHARMM or AMBER force fields).

- Apply Bayesian inference to refine structural models against DEER distance distributions .

Troubleshooting Common Issues

Q. Why do some studies report inconsistent labeling efficiency with this compound?

Common pitfalls include:

- Cysteine oxidation : Use fresh TCEP or DTT during purification to reduce disulfide bonds.

- Steric hindrance : For buried cysteines, employ partial denaturation (e.g., 0.1% SDS) during labeling .

Validation Step :

- Perform Ellman’s assay to quantify free thiols pre- and post-labeling .

Q. How to address spin-label-induced perturbations in protein function?

- Test functional activity pre- and post-labeling (e.g., Ca²⁺ binding in calmodulin ).

- Use diamagnetic analogs (e.g., 1-Acetoxy-2,2,5,5-tetramethylpyrroline) as controls to isolate spin-label effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.